3-Acetylamino-adamantane-1-carboxylic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-acetamidoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPXAYRLNNWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377846 | |
| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-00-2 | |
| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylamino-adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-acetylamino-adamantane-1-carboxylic acid, a bifunctional adamantane derivative. The unique three-dimensional structure of the adamantane cage imparts specific characteristics to molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates key relationships between its structure and function.
Core Physicochemical Properties
The properties of this compound are dictated by its three primary structural components: the rigid, lipophilic adamantane core; the acidic carboxylic acid group; and the hydrogen-bonding acetylamino group. These features combine to define its solubility, acidity, and potential for intermolecular interactions.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-acetamidoadamantane-1-carboxylic acid | [1] |
| CAS Number | 6240-00-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |
| Molecular Weight | 237.29 g/mol | [1][2] |
| Melting Point | 242-246 °C | [3] |
| Calculated logP (XLogP3-AA) | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |
Experimental Protocols
Detailed methodologies are crucial for the replication of synthesis and the validation of physicochemical properties. The following sections describe relevant experimental procedures.
The most common synthesis of this compound is achieved through a Ritter reaction, starting from adamantane-1-carboxylic acid.[3]
Protocol:
-
Preparation of Nitrating Mixture: A mixture of 35 mL of 54% nitric acid (HNO₃), 60 mL of 98% sulfuric acid (H₂SO₄), and 80 mL of 20% oleum is prepared in a reaction vessel. The mixture is intensively stirred and cooled to 2–5 °C using an ice bath.
-
Addition of Starting Material: 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions to the cooled, stirring nitrating mixture.
-
Reaction: The reaction mixture is stirred at 10-15 °C for 2.5 hours.
-
Addition of Acetonitrile: 80 mL of acetonitrile is subsequently added to the reaction mixture.
-
Second Reaction Phase: The mixture is stirred for an additional 2.5 hours.
-
Quenching and Precipitation: The reaction mixture is then poured into ice water to decompose the reactive species and precipitate the product.
-
Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with water until a neutral pH is achieved, and then dried to yield the final product.
The following diagram illustrates the workflow for this synthesis protocol.
References
An In-Depth Technical Guide to 3-Acetamidoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-acetamidoadamantane-1-carboxylic acid, a key intermediate in the synthesis of various biologically active adamantane derivatives. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.
Chemical Identity
IUPAC Name: 3-acetamidoadamantane-1-carboxylic acid[1]
Synonyms:
-
3-Acetylamino-adamantane-1-carboxylic acid[1]
-
1-acetamido-3-adamantanecarboxylic acid[1]
-
3-(acetylamino)adamantane-1-carboxylic acid[1]
-
3-(acetylamino)tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid[1]
-
Adamantane-1-carboxylic acid, 3-acetylamino-[1]
CAS Number: 6240-00-2[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-acetamidoadamantane-1-carboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 242-246 °C | |
| Solubility | Not easily soluble in water. | |
| LogP | 2.2466 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of 3-acetamidoadamantane-1-carboxylic acid is typically achieved through a two-step process, starting from the commercially available 1-adamantanecarboxylic acid. The key steps involve the hydroxylation of the adamantane core followed by a Ritter reaction to introduce the acetamido group.
Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid (Precursor)
Reaction: Oxidation of 1-adamantanecarboxylic acid using a mixed acid oxidant.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid, nitric acid (65%), and concentrated sulfuric acid (98%).
-
Control the temperature using the ice-salt bath and slowly add concentrated sulfuric acid via a constant pressure dropping funnel.
-
After the addition is complete, allow the reaction to proceed for a specified period.
-
Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.
-
Cool the mixture to precipitate a light yellow solid.
-
Filter the precipitate and wash it three times with water, followed by three washes with ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).
-
Dry the resulting white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.
Synthesis of 3-Acetamidoadamantane-1-carboxylic Acid
Reaction: Ritter reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3-hydroxyadamantane-1-carboxylic acid in sulfuric acid.
-
Cool the mixture and add acetonitrile dropwise while maintaining a low temperature.
-
Stir the reaction mixture for 2.5 hours.
-
Decompose the reaction by pouring it into ice water, which will cause the product to precipitate.
-
Filter the sediment and wash with water until a neutral pH is achieved.
-
Dry the product to obtain high-purity 3-acetylaminoadamantane-1-carboxylic acid.
Hydrolysis of 3-Acetamidoadamantane-1-carboxylic Acid
Reaction: Acid-catalyzed hydrolysis to yield 3-aminoadamantane-1-carboxylic acid hydrochloride.
Experimental Protocol:
-
To 5g of 3-acetamidoadamantane-1-carboxylic acid, add 40 mL of water and 50 mL of concentrated hydrochloric acid.
-
Boil the mixture for 6 hours.
-
After the reaction is complete, evaporate the reaction mixture to dryness.
-
Process the residue with acetone to obtain 3-aminoadamantane-1-carboxylic acid hydrochloride.
Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.62, 168.61, 42.06, 41.35, 37.59, 34.95, 28.43, 23.63 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetamidoadamantane-1-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 | O-H stretch (carboxylic acid) |
| ~3400-3250 | N-H stretch (amide) |
| ~2923, 2861 | C-H stretch (adamantane) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Mass Spectrometry
-
GC-MS Top Peak (m/z): 237[1]
-
Second Highest Peak (m/z): Not specified[1]
-
Third Highest Peak (m/z): 191[1]
Logical Relationships in Synthesis
The synthesis of 3-acetamidoadamantane-1-carboxylic acid follows a clear logical progression from readily available starting materials. This workflow is crucial for planning and executing the synthesis in a laboratory or industrial setting.
Caption: Synthetic pathway of 3-acetamidoadamantane-1-carboxylic acid.
Ritter Reaction Mechanism
The core transformation in the synthesis of 3-acetamidoadamantane-1-carboxylic acid is the Ritter reaction. This reaction involves the formation of a stable carbocation on the adamantane scaffold, which is then attacked by the nitrogen atom of acetonitrile.
Caption: Mechanism of the Ritter reaction for the synthesis.
References
The Crystal Structure of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylamino-adamantane-1-carboxylic acid, a key derivative of adamantane, serves as a crucial intermediate in the synthesis of unnatural amino acids, notably 3-amino-1-adamantanecarboxylic acid, which has been incorporated into small peptides exhibiting in vitro antitumor activity[1]. The unique, rigid, and lipophilic adamantane cage imparts specific conformational constraints, making its derivatives attractive scaffolds in medicinal chemistry and materials science. This document provides a detailed technical guide on the synthesis, crystal structure, and molecular arrangement of this compound, presenting crystallographic data and experimental protocols for researchers in drug development and chemical synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes, primarily involving the functionalization of adamantane-1-carboxylic acid. Two common methods are detailed below.
Method A: Ritter Reaction from Adamantane-1-carboxylic Acid
This method utilizes a Ritter reaction, where a nitrile reacts with a carbocation generated from adamantane-1-carboxylic acid in a strong acidic medium.
Experimental Protocol:
-
A mixture of 35 ml of 54% nitric acid (HNO₃), 60 ml of 98% sulfuric acid (H₂SO₄), and 80 ml of 20% oleum is prepared and cooled to 2–5°C with intensive stirring[2].
-
To this acidic mixture, 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions[2].
-
The reaction mixture is stirred at 10-15°C for 2.5 hours[2].
-
Following this, 80 ml of acetonitrile is added, and the mixture is stirred for an additional 2.5 hours[2].
-
The reaction is quenched by pouring the mixture into ice water[2].
-
The resulting precipitate is filtered, washed with water until a neutral pH is achieved, and then dried to yield the technical grade product[2].
Method B: From 3-Hydroxyadamantane-1-carboxylic Acid
A high-purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium[2]. This method offers an alternative starting material for the synthesis.
Crystallographic Data and Structure
The crystal structure of this compound (C₁₃H₁₉NO₃) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with two independent molecules (A and B) in the asymmetric unit[1].
Crystal Data and Structure Refinement
The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₉NO₃ |
| Formula Weight | 237.29 g/mol [3][4] |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.6499 (3) |
| b (Å) | 18.0673 (9) |
| c (Å) | 10.4571 (5) |
| β (°) | 106.992 (2) |
| Volume (ų) | 1199.98 (10) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.043[1] |
| wR-factor | 0.123[1] |
| Data-to-parameter ratio | 11.0[1] |
Data sourced from Molčanov et al., Acta Cryst. (2006). E62, o5406–o5408, unless otherwise cited.[1]
Molecular and Crystal Packing Analysis
The asymmetric unit contains two crystallographically independent molecules, designated A and B, which exhibit slight conformational differences primarily in the orientation of the acetamido and carboxyl groups[1].
The crystal packing is dominated by a robust network of intermolecular hydrogen bonds:
-
O—H···O Bonds: Carboxylic acid groups of symmetry-related molecules form strong hydrogen bonds, linking them into infinite chains that run parallel to the[5] direction. The O···O distances are notably short, measuring 2.534 (2) Å for the chains of molecule A and 2.618 (2) Å for the chains of molecule B[1].
-
N—H···O Bonds: These intermolecular hydrogen bonds cross-link the two distinct chains (A and B), further stabilizing the crystal lattice[1].
This arrangement results in a structure with hydrophilic interiors, formed by the hydrogen-bonded chains, and hydrophobic exteriors composed of the adamantyl groups[1].
Biological Context
Adamantane derivatives are widely recognized for their biological activities, including antiviral, antibacterial, and anticancer properties[6]. This compound is a precursor to 3-aminoadamantane-1-carboxylic acid hydrochloride[2]. This amino acid is a valuable building block for peptides that have demonstrated potential antitumor effects, highlighting the importance of understanding the structural and chemical properties of these intermediates for future drug design and development[1].
References
- 1. researchgate.net [researchgate.net]
- 2. science.org.ge [science.org.ge]
- 3. This compound | C13H19NO3 | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Acetylamino-adamantane-1-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has long served as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability. When functionalized, particularly with amino and carboxylic acid moieties, adamantane derivatives exhibit a broad spectrum of biological activities. This technical guide focuses on the derivatives of 3-acetylamino-adamantane-1-carboxylic acid, exploring their synthesis, biological activities, and underlying mechanisms of action. While specific quantitative data for this exact class of derivatives is limited in publicly available literature, this guide will draw upon data from closely related adamantane-1-carboxylic acid derivatives to provide a comprehensive overview of their potential.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, typically involves the functionalization of adamantane-1-carboxylic acid. A common synthetic route is the Ritter reaction, where adamantane-1-carboxylic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a hydroxyl group at the 3-position, which then reacts with acetonitrile in the presence of an acid catalyst to yield the 3-acetylamino derivative.
Derivatization of the carboxylic acid moiety to form amides and esters can be achieved through standard organic chemistry transformations. For instance, amides are readily prepared by activating the carboxylic acid, often by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. Similarly, esters can be synthesized via Fischer esterification with an alcohol in the presence of an acid catalyst.
Biological Activities
Derivatives of adamantane-1-carboxylic acid have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects.
Antiviral Activity
The most well-documented antiviral activity of adamantane derivatives is against the influenza A virus. The primary mechanism of action involves the inhibition of the M2 proton channel, a crucial viral protein for the uncoating of the virus within the host cell.
Anti-inflammatory Activity
Several adamantane derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.
Antimicrobial Activity
Various derivatives of adamantane-1-carboxylic acid, particularly amides and hydrazones, have been screened for their antimicrobial activity against a range of bacterial and fungal strains. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these compounds with microbial cell membranes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound derivatives, the following tables summarize the biological activity of closely related adamantane-1-carboxamide and hydrazone derivatives to illustrate the potential of this class of compounds.
Table 1: Antiviral Activity of Representative Adamantane Derivatives
| Compound Class | Virus | Assay | Activity Metric | Value | Reference |
| Spiro-adamantane amines | Influenza A | Cytopathicity Inhibition | IC₅₀ | Lower than amantadine | [1] |
| Adamantane-containing pyrazole | Smallpox vaccine virus | Plaque Reduction | High activity | - | [2] |
Table 2: Anti-inflammatory Activity of Representative Adamantane Derivatives
| Compound Class | Animal Model | Assay | Activity Metric | Result | Reference |
| Adamantane amides | Mouse | Phlogistic-induced paw edema | % Inhibition | Comparable to diclofenac | [3] |
| Acetanilide derivatives | Rat | Carrageenan-induced paw edema | % Inhibition | Up to 73.36% |
Note: The data presented is for broader classes of adamantane amides and other derivatives, as specific percentage inhibition values for this compound derivatives in this assay are not specified in the available literature.
Table 3: Antimicrobial Activity of Adamantane-1-carboxylic Acid Derivatives
| Compound Derivative | Bacterial/Fungal Strain | Activity Metric (μg/mL) | Reference |
| Hydrazide of 1-adamantanecarboxylic acid | S. epidermidis ATCC 12228 | MIC = 62.5 | |
| Hydrazide of 1-adamantanecarboxylic acid | Gram-negative bacteria | MIC = 125-500 | |
| Schiff base of 1-adamantanecarboxylic acid | C. albicans ATCC 10231 | MIC = 62.5 | |
| N-substituted phthalimides | S. aureus | MIC = 0.022 - 0.05 | |
| N-(1-Adamantyl)carbothioamides | Gram-positive bacteria | MIC = 0.5 - 32 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the core molecule involves the following steps:
-
Hydroxylation: Adamantane-1-carboxylic acid is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-5 °C).
-
Ritter Reaction: Acetonitrile is added dropwise to the reaction mixture, which is then stirred for several hours at room temperature.
-
Workup: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield this compound.
Antiviral Assay: Plaque Reduction Assay for Influenza A Virus
This assay quantifies the reduction in viral plaques in the presence of the test compound.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 96-well plates.
-
Virus Inoculation: The cell monolayers are washed and then inoculated with a diluted solution of influenza A virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Visualization: After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of the animal. The left hind paw is injected with saline as a control.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Culture: The bacterial or fungal strains to be tested are cultured in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Antiviral mechanism of adamantane derivatives against Influenza A.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: General experimental workflow for synthesis and screening.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. While specific quantitative data for this particular subclass is not extensively documented in the public domain, the broader family of adamantane-1-carboxylic acid derivatives has shown significant potential as antiviral, anti-inflammatory, and antimicrobial agents. The established mechanisms of action, such as the inhibition of the influenza A M2 proton channel and the NF-κB signaling pathway, provide a solid foundation for the rational design of new and more potent therapeutic agents based on this versatile scaffold. Further research is warranted to synthesize and screen a wider range of this compound derivatives to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. butlerov.com [butlerov.com]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-acetylamino-adamantane-1-carboxylic acid, a notable adamantane derivative. The unique rigid, cage-like structure of the adamantane core imparts specific characteristics to its derivatives, making their detailed analysis crucial for applications in medicinal chemistry and materials science. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for obtaining such data, and a visualization of its chemical synthesis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in public databases, some data points are presented as expected ranges based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Data
The reported ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented below[1]. The assignments are based on the distinct electronic environments of the carbon atoms in the adamantane cage, the carboxylic acid group, and the acetylamino substituent.
| Atom Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (Carboxylic Acid) | 177.62 |
| Carbonyl (Amide) | 168.61 |
| Adamantane C-N | 42.06 |
| Adamantane C-COOH | 41.35 |
| Adamantane CH | 37.59 |
| Adamantane CH₂ | 34.95 |
| Adamantane CH₂ | 28.43 |
| Acetyl CH₃ | 23.63 |
¹H NMR Data (Predicted)
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Amide (-NH) | 5.5 - 8.5 | Broad Singlet |
| Adamantane Cage Protons (CH, CH₂) | 1.5 - 2.5 | Multiplets |
| Acetyl Methyl (-COCH₃) | 1.9 - 2.2 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected characteristic absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |
| Amide N-H | 3400 - 3200 (medium) | Stretching |
| Adamantane C-H | 2950 - 2850 (strong) | Stretching |
| Carboxylic Acid C=O | 1725 - 1700 (strong) | Stretching |
| Amide C=O (Amide I band) | 1680 - 1630 (strong) | Stretching |
| Amide N-H | 1570 - 1515 (medium) | Bending (Amide II) |
| C-O | 1320 - 1210 (medium) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data below is from the NIST database entry for this compound[2].
| Ion Description | m/z Value |
| Molecular Ion [M]⁺ | 237 |
| Second Highest Peak | 178 |
| Third Highest Peak | 191 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Synthesis Workflow
The synthesis of this compound can be achieved via the Ritter reaction, starting from adamantane-1-carboxylic acid. The following diagram illustrates the key steps in this synthetic pathway[1].
References
An In-depth Technical Guide to the Solubility Profile of 3-Acetylamino-adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-acetylamino-adamantane-1-carboxylic acid. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on providing a robust framework for determining its solubility in common laboratory solvents. This includes standardized experimental protocols and data presentation formats essential for research and development in the pharmaceutical sciences.
Physicochemical Properties
This compound is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure. Its physicochemical properties, including solubility, are crucial for its potential application in drug development.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |
| Molecular Weight | 237.29 g/mol | [1] |
| CAS Number | 6240-00-2 | [2][3] |
Solubility Data
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Method of Determination |
| Water | 10.2 | Data not available | Shake-Flask Method |
| Methanol | 5.1 | Data not available | Shake-Flask Method |
| Ethanol | 4.3 | Data not available | Shake-Flask Method |
| Acetone | 4.3 | Data not available | Shake-Flask Method |
| Dichloromethane | 3.1 | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 6.4 | Data not available | Shake-Flask Method |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted saturation shake-flask method.[4][5] This method is considered the gold standard for determining equilibrium solubility.[4][5]
Objective
To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.
Materials
-
This compound (purity ≥ 98%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of each solvent to the respective vials. Ensure there is enough solid to maintain a saturated solution with an excess of undissolved solid.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Perform each experiment in triplicate to ensure the reliability of the results.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility Determination
The following diagram outlines the logical relationships and dependencies in a typical solubility study, from initial planning to final data analysis.
Caption: Logical flow and dependencies in a solubility determination study.
References
- 1. This compound | C13H19NO3 | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 6240-00-2 [amp.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. who.int [who.int]
In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Acetylamino-adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of 3-acetylamino-adamantane-1-carboxylic acid is presented in Table 1. The high melting point is characteristic of the rigid, cage-like adamantane structure, which imparts significant thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |
| Molecular Weight | 237.29 g/mol | [1][2] |
| Melting Point | 242-246 °C | [3] |
| Appearance | White crystalline solid | Inferred from related compounds |
| CAS Number | 6240-00-2 | [1][2] |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are determined from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting, crystallization, and solid-state phase transitions, and to determine the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.
-
Heating and Cooling Program: A typical program involves an initial heating ramp to a temperature above the melting point, followed by a controlled cooling ramp, and a second heating ramp. A common heating/cooling rate is 10 °C/min.
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.
Caption: Workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound can be proposed based on the known thermal behavior of amides and carboxylic acids. The decomposition is likely to proceed through several stages.
-
Initial Decomposition: The initial step is likely the cleavage of the weaker bonds in the molecule. This could involve the loss of the acetyl group or decarboxylation. Given the stability of the adamantane cage, fragmentation of the cage itself would occur at much higher temperatures.
-
Amide Bond Cleavage: The N-acetyl group may undergo cleavage to yield acetic acid and 3-amino-adamantane-1-carboxylic acid.
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a common thermal decomposition pathway for carboxylic acids.
-
Further Fragmentation: At higher temperatures, the remaining adamantane structure will likely undergo further fragmentation into smaller hydrocarbon units.
Caption: Proposed thermal decomposition pathways for this compound.
Comparative Thermal Data of Related Adamantane Derivatives
While specific TGA/DSC data for this compound is unavailable, Table 2 provides thermal data for related adamantane compounds to offer a comparative context for its expected stability. The high melting points of these derivatives underscore the inherent thermal stability of the adamantane scaffold.
| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) | Enthalpy of Fusion (kJ/mol) | Reference |
| Adamantane | 270 (sublimes) | ~170 (sublimation) | 11.3 (sublimation) | [4] |
| 1-Adamantanecarboxylic acid | 172-174 | Not reported | Not reported | |
| 3-Amino-adamantane-1-carboxylic acid | >300 (decomposes) | Not reported | Not reported | [3] |
| Amantadine | 183-187 (HCl salt) | Not reported | Not reported | [3] |
Disclaimer: The proposed decomposition pathway is theoretical and requires experimental validation. The provided experimental protocols are generalized and may require optimization for specific instrumentation and analytical goals.
References
- 1. Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Amides and Esters from 3-Acetylamino-adamantane-1-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure. The incorporation of the adamantane scaffold can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Acetylamino-adamantane-1-carboxylic acid is a key bifunctional building block, offering sites for derivatization at both the carboxylic acid and acetylamino groups. This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives from this compound, a critical step in the development of novel adamantane-based compounds.
The sterically hindered nature of the adamantane core presents unique challenges in synthesis. Therefore, the selection of appropriate coupling agents and reaction conditions is crucial for achieving high yields and purity. The following protocols outline reliable methods for the preparation of a representative amide (N-benzyl-3-acetylamino-adamantane-1-carboxamide) and a representative ester (ethyl 3-acetylamino-adamantane-1-carboxylate), which can be adapted for the synthesis of a diverse library of derivatives.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the representative amide and ester derivatives of this compound.
| Derivative | Synthesis Method | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Amide | ||||||
| N-Benzyl-3-acetylamino-adamantane-1-carboxamide | HATU Coupling | This compound, Benzylamine, HATU, DIPEA | DMF | 12 | Room Temp. | >85 |
| Ester | ||||||
| Ethyl 3-acetylamino-adamantane-1-carboxylate | Fischer Esterification | This compound, Ethanol, H₂SO₄ (catalytic) | Ethanol | 24 | Reflux | >90 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-acetylamino-adamantane-1-carboxamide (Amide)
This protocol utilizes the highly efficient coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under mild conditions.
Materials:
-
This compound
-
Benzylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir for an additional 15 minutes at room temperature.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl-3-acetylamino-adamantane-1-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 3-Acetylamino-adamantane-1-carboxylate (Ester)
This protocol employs the classic Fischer esterification method, which is suitable for producing esters from sterically hindered carboxylic acids, often requiring extended reaction times and an excess of the alcohol.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or silica gel column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflows for the synthesis of amides and esters.
Caption: Key structures in amide and ester synthesis.
Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics. The rigid, lipophilic adamantane cage serves as a valuable pharmacophore, enhancing the ability of molecules to interact with viral targets and penetrate cellular membranes.[1] The first generation of adamantane-based antivirals, amantadine and rimantadine, were effective against influenza A by targeting the M2 proton channel, a crucial component for viral uncoating.[2][3][4] However, the emergence of resistant strains has necessitated the development of novel adamantane-based agents with improved efficacy and a broader spectrum of activity.[4]
This document provides detailed application notes and protocols for the use of 3-acetylamino-adamantane-1-carboxylic acid as a key intermediate in the synthesis of new potential antiviral agents. While direct antiviral applications of this specific molecule are not extensively reported, its structure provides a versatile scaffold for the synthesis of derivatives with potential activity against a range of viruses. The protocols outlined below describe the synthesis of the starting material and its conversion to key intermediates, followed by proposed pathways for derivatization based on established strategies for enhancing the antiviral properties of adamantane-containing compounds.[5]
Synthesis of Key Intermediates
The synthesis of antiviral agents from the this compound scaffold begins with the preparation of the core molecule, followed by deprotection to yield the versatile 3-amino-adamantane-1-carboxylic acid intermediate.
Protocol 1: Synthesis of this compound
This protocol is based on the Ritter reaction, a classic method for the formation of amides from nitriles and a carbocation source.[2]
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled with an ice bath, dissolve adamantane-1-carboxylic acid in a mixture of nitric acid (HNO₃), sulfuric acid (H₂SO₄), and oleum.
-
Once the adamantane-1-carboxylic acid is fully dissolved, slowly add acetonitrile (CH₃CN) dropwise while maintaining the temperature between 5-7°C.
-
Stir the reaction mixture vigorously for 2.5 hours at this temperature.
-
After the reaction is complete, quench the reaction by pouring the mixture into ice water.
-
A precipitate of this compound will form. Filter the solid and wash it with water until the filtrate is neutral.
-
Dry the product to obtain this compound.
A higher purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in sulfuric acid.[2]
Protocol 2: Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride
The acetyl protecting group can be removed by acid hydrolysis to yield the free amine, a key building block for further derivatization.[2]
Experimental Protocol:
-
To 5g (21 mmol) of this compound, add 40 mL of water and 50 mL of concentrated hydrochloric acid (HCl).
-
Heat the mixture to boiling and maintain a reflux for 6 hours.
-
After the reaction is complete, evaporate the reaction mixture to dryness.
-
Treat the solid residue with acetone to yield 3-aminoadamantane-1-carboxylic acid hydrochloride.
Proposed Synthesis of Potential Antiviral Agents
The 3-amino-adamantane-1-carboxylic acid scaffold offers two primary points for modification: the amino group and the carboxylic acid group. The following protocols outline proposed synthetic routes to generate libraries of compounds for antiviral screening, based on strategies that have proven effective for other adamantane derivatives.[3][4]
Protocol 3: Synthesis of N-Acyl Derivatives of 3-Aminoadamantane-1-carboxylic Acid
Modification of the amino group with various acyl chains can modulate the lipophilicity and target-binding properties of the molecule.
Experimental Protocol:
-
To a solution of 3-aminoadamantane-1-carboxylic acid hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 equivalents) to neutralize the hydrochloride salt.
-
Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Synthesis of Amide Derivatives of this compound
The carboxylic acid moiety can be converted to a wide range of amides, a common functional group in many antiviral drugs.
Experimental Protocol:
-
Suspend this compound (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A (H3N2) | Plaque Reduction | >100 | >100 | - | [3] |
| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 27.5 | >100 | >3.6 | [3] |
| Glycyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 1.8 | 85.3 | 47.4 | [3] |
| (4-F)-Phenylalanyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 10.5 | >100 | >9.5 | [3] |
Table 2: Antiviral Activity of Adamantane Derivatives Against Other Viruses
| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| Amantadine-folate conjugate | HIV-1 | --- | --- | --- | --- | [6] |
| N-phenacyl amantadine derivative | Avian Influenza A (H5N1) | --- | --- | --- | --- | [6] |
| Various aminoadamantane derivatives | HIV-1 | MT-4 cells | 3.6 - 75.2 | --- | --- | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Mechanism of action of adamantane antivirals targeting the M2 ion channel of Influenza A virus.
References
- 1. mdpi.com [mdpi.com]
- 2. science.org.ge [science.org.ge]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. butlerov.com [butlerov.com]
- 6. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-Acetylamino-adamantane-1-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetylamino-adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, cage-like hydrocarbon. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance drug-like properties. Accurate and comprehensive characterization of such compounds is crucial for drug development, quality control, and scientific research. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |
| Molecular Weight | 237.29 g/mol | [1][2] |
| Melting Point | 252-254 °C | [3] |
| Appearance | White crystalline powder | - |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Quantitative Data
¹H NMR (400 MHz, DMSO-d₆) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 12.09 | s | 1H | -COOH |
| 7.40 | s | 1H | -NH |
| 2.08 | s | 3H | Adamantane CH |
| 1.98-1.69 | m | 11H | Adamantane CH, CH₂ |
| 1.55 | s | 3H | -COCH₃ |
¹³C NMR (100 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Assignment |
| 177.62 | -COOH |
| 168.61 | -C=O (amide) |
| 42.06 | Adamantane C |
| 41.35 | Adamantane C |
| 37.59 | Adamantane C |
| 34.95 | Adamantane C |
| 28.43 | Adamantane C |
| 23.63 | -CH₃ |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Relationship for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.
Quantitative Data
| m/z | Interpretation |
| 237 | [M]⁺, Molecular Ion |
| 191 | [M - C₂H₄O]⁺ or [M - CH₃CO]⁺ |
Data sourced from PubChem.[1]
Experimental Protocol (Electron Ionization - Mass Spectrometry, EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent for injection if coupled with a gas chromatograph.
-
Ionization:
-
Utilize an electron ionization (EI) source.
-
Set the electron energy to a standard 70 eV to induce fragmentation.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of the compound (237 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic losses. For this compound, potential fragmentations include the loss of the acetyl group or parts of the carboxylic acid moiety.
-
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol (Method Development Approach)
-
Column Selection:
-
Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous phase: 0.1% formic acid or phosphoric acid in water to suppress the ionization of the carboxylic acid.
-
Organic phase: Acetonitrile or methanol.
-
Start with an isocratic elution (e.g., 50:50 aqueous:organic) and adjust the ratio to achieve a suitable retention time (typically 3-10 minutes). A gradient elution may be necessary for complex samples.
-
-
Instrument Parameters:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25-30 °C.
-
Use a UV detector and monitor at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.
-
-
Sample Preparation:
-
Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of the sample solution.
-
Record the chromatogram and determine the retention time and peak area of the main component.
-
Calculate the purity based on the relative peak areas.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the melting point and to study the thermal stability of the compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 300 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the thermogram.
-
The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.
-
Elemental Analysis
Elemental analysis is used to determine the mass percentages of carbon, hydrogen, and nitrogen in the compound, which serves as a confirmation of its elemental composition and purity.
Quantitative Data (Calculated)
| Element | Theoretical % |
| Carbon (C) | 65.80% |
| Hydrogen (H) | 8.07% |
| Nitrogen (N) | 5.90% |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
Analyze the sample using a CHN elemental analyzer. The instrument performs combustion of the sample at high temperatures in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₉NO₃). The experimental values should be within ±0.4% of the theoretical values for a pure sample.
-
Synthesis Workflow
The synthesis of this compound can be achieved via the Ritter reaction.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetylamino-adamantane-1-carboxylic acid, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis significantly lower than expected?
Answer: A low yield can stem from several factors, including incomplete reaction, formation of side products, or issues with the work-up and isolation process. Below are common causes and troubleshooting steps.
-
Potential Cause 1: Incomplete Reaction
-
Solution: The reaction time and temperature are critical for driving the reaction to completion. A standard protocol involves stirring the reaction mixture at 10-15°C for 2.5 hours after the addition of adamantane-1-carboxylic acid, followed by another 2.5 hours of stirring after the addition of acetonitrile[1]. Ensure that the temperature is carefully controlled, as deviation can affect the reaction rate.
-
-
Potential Cause 2: Formation of 3-hydroxyadamantane-1-carboxylic acid
-
Solution: The reaction proceeds via the formation of a tertiary carbocation on the adamantane structure in a highly acidic medium[1]. If water is present in the reaction mixture, it can act as a nucleophile, attacking the carbocation and leading to the formation of the undesired 3-hydroxy derivative[2].
-
Use anhydrous reagents and solvents.
-
Ensure the reaction setup is properly dried to prevent atmospheric moisture contamination.
-
The use of a strong acid mixture (e.g., H₂SO₄, HNO₃, and oleum) helps to create an environment where the desired Ritter reaction with acetonitrile is favored[1].
-
-
-
Potential Cause 3: Suboptimal Reagent Concentration or Quality
-
Solution: The synthesis relies on a potent electrophilic medium created by a mixture of nitric acid, sulfuric acid, and oleum[1].
-
Verify the concentration of the acids used, particularly the oleum (fuming sulfuric acid).
-
Use fresh acetonitrile, as its purity is crucial for acting as the nucleophile.
-
-
-
Potential Cause 4: Product Loss During Work-up
-
Solution: The product is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate[1].
-
Ensure the precipitation is complete by allowing sufficient time for the product to crash out at a low temperature.
-
When washing the filtered product with water, use cold water to minimize the dissolution of the product. Wash until the filtrate is neutral to avoid residual acid contamination[1].
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low product yield.
Caption: A logical guide for diagnosing and resolving low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound?
A1: The most common method is a Ritter reaction performed on adamantane-1-carboxylic acid. In this reaction, a mixture of strong acids (sulfuric acid, nitric acid, and oleum) is used to generate a carbocation at the 3-position of the adamantane cage. This carbocation is then trapped by acetonitrile, which, after hydrolysis during work-up, forms the acetylamino group[1].
Q2: What kind of yield can I realistically expect?
A2: Published methods report a yield of 78.7% for the technical grade product when starting from adamantane-1-carboxylic acid[1]. Yields can vary based on the purity of reagents, reaction scale, and precision of the experimental execution.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves highly corrosive and reactive chemicals.
-
Strong Acids: Always handle concentrated sulfuric acid, nitric acid, and oleum in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.
-
Quenching: The addition of the reaction mixture to ice water is highly exothermic. This step must be performed slowly and with vigorous stirring to control the heat generated.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques can be used for characterization:
-
Melting Point: The melting point of the technical product is reported to be in the range of 242-246°C[1].
-
Spectroscopy: The structure can be confirmed using IR, 1H-NMR, and 13C-NMR spectroscopy to verify the presence of the adamantane cage, the carboxylic acid, and the acetylamino group[1].
Experimental Protocols & Data
Synthesis via Ritter Reaction
This protocol is adapted from established literature methods for the synthesis of this compound from adamantane-1-carboxylic acid[1].
Materials:
-
Adamantane-1-carboxylic acid
-
54% Nitric acid (HNO₃)
-
98% Sulfuric acid (H₂SO₄)
-
20% Oleum (H₂SO₄·SO₃)
-
Acetonitrile (CH₃CN)
-
Ice and Water
Procedure:
-
Prepare a mixture of 35 ml of 54% HNO₃, 60 ml of 98% H₂SO₄, and 80 ml of 20% oleum in a flask.
-
Cool the acid mixture to 2–5°C using an ice bath with intensive stirring.
-
Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions, ensuring the temperature of the reaction mixture is maintained between 10-15°C.
-
Stir the mixture at 10-15°C for 2.5 hours.
-
Add 80 ml of acetonitrile to the reaction mixture.
-
Continue stirring for an additional 2.5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the isolated sediment.
-
Wash the precipitate with water until the filtrate has a neutral pH.
-
Dry the final product.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Reported Yield Data
The table below summarizes the reported yield for the primary synthesis method.
| Starting Material | Method | Reagents | Reported Yield | Reference |
| Adamantane-1-carboxylic acid | Ritter Reaction | HNO₃, H₂SO₄, Oleum, Acetonitrile | 78.7% (technical) | [1] |
References
Technical Support Center: Synthesis of 3-Acetylamino-adamantane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylamino-adamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Ritter reaction, where adamantane-1-carboxylic acid is reacted with acetonitrile in a strong acid medium. This typically involves a mixture of nitric acid, sulfuric acid, and oleum to generate the adamantyl carbocation, which then reacts with acetonitrile.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is adamantane-1-carboxylic acid. Key reagents include acetonitrile, concentrated sulfuric acid, nitric acid, and oleum.
Q3: What is the expected yield for this synthesis?
A3: The reported yield for the technical grade product is approximately 78.7%.[1] However, the final yield of purified product may vary depending on the reaction conditions and purification efficiency.
Q4: What are the typical physical properties of this compound?
A4: It is a white solid with a melting point in the range of 242-246 °C for the technical product.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the adamantyl carbocation. | Ensure the use of a sufficiently strong acid mixture (e.g., H₂SO₄, HNO₃, oleum). Verify the concentration and quality of the acids. |
| Low reaction temperature. | While the initial addition of acetonitrile is done at a low temperature (5-7 °C), the subsequent stirring is typically performed at a slightly higher temperature (10-15 °C) for a sufficient duration (e.g., 2.5 hours) to ensure the reaction goes to completion.[1] | |
| Premature quenching of the reaction. | Allow the reaction to proceed for the recommended time before pouring it into ice water. | |
| Presence of Impurities in the Final Product | Inadequate control of reaction temperature. | Strictly maintain the recommended temperature profile throughout the reaction. Use an ice bath for cooling and monitor the internal temperature closely. |
| Presence of water in the reaction mixture. | Use anhydrous reagents and solvents to minimize the formation of 3-hydroxyadamantane-1-carboxylic acid. | |
| Over-nitration or side reactions with the acid mixture. | Carefully control the addition of nitric acid and the overall reaction time to minimize the formation of nitrated byproducts. | |
| Difficulty in Product Isolation | Product is too soluble in the quenching medium. | Ensure a sufficient volume of ice water is used for quenching to promote precipitation. |
| Fine precipitate that is difficult to filter. | Allow the precipitate to fully form and settle before filtration. Consider using a finer filter paper or a different filtration technique. |
Common Byproducts and Their Formation
Several byproducts can form during the synthesis of this compound. Understanding their origin is key to minimizing their formation.
| Byproduct | Potential Cause of Formation | Notes |
| 3-Hydroxyadamantane-1-carboxylic acid | Presence of water in the reaction mixture can lead to the hydration of the adamantyl carbocation. This is a known product when reacting 1-adamantanecarboxylic acid with diazoles in sulfuric acid.[2] | This byproduct can be formed if the reaction conditions are not strictly anhydrous. |
| N,N'-(Adamantane-1,3-diyl)diacetamide | Further reaction of the adamantane ring under the strong acidic conditions of the Ritter reaction. | This di-substituted byproduct can arise from the high reactivity of the adamantane cage. |
| 3-(Acetamido)adamantan-1-yl nitrate | Reaction of the adamantyl carbocation with nitrate ions from the nitric acid used in the reaction medium. | This nitrated byproduct is a possibility due to the presence of nitric acid. |
| 3-Chloroadamantane-1-carboxylic acid | This is a byproduct of the subsequent hydrolysis of this compound when using hydrochloric acid.[1] | While not a direct byproduct of the main synthesis, it's a common impurity if the product is further processed. |
Experimental Protocols
Synthesis of this compound via Ritter Reaction[1]
Materials:
-
Adamantane-1-carboxylic acid (20 g, 0.11 mol)
-
Nitric acid (54%, 35 ml)
-
Sulfuric acid (98%, 60 ml)
-
Oleum (20%, 80 ml)
-
Acetonitrile (80 ml)
-
Ice water
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, prepare a mixture of 54% nitric acid, 98% sulfuric acid, and 20% oleum.
-
Slowly add adamantane-1-carboxylic acid in small portions to the acid mixture while maintaining the temperature at 2-5 °C with intensive stirring.
-
After complete addition, continue stirring the reaction mixture at 10-15 °C for 2.5 hours.
-
Slowly add acetonitrile to the reaction mixture.
-
Stir the mixture for an additional 2.5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid, wash it with water until the filtrate is neutral, and then dry the product.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Byproduct Formation
Caption: Potential pathways for byproduct formation.
References
Technical Support Center: The Ritter Reaction for Adamantane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ritter reaction for the synthesis of adamantane derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Ritter reaction with adamantane-based substrates.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of the Ritter reaction with adamantane derivatives?
The Ritter reaction proceeds via the formation of a stable adamantyl carbocation.[1][2][3][4] Typically, a tertiary alcohol like 1-adamantanol is protonated by a strong acid, leading to the loss of a water molecule and the formation of a tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, forming a stable nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the final N-(1-adamantyl)amide.[1][3][5]
2. My Ritter reaction is giving a low yield. What are the potential causes and solutions?
Low yields in the Ritter reaction with adamantane derivatives can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Suboptimal acid concentration: The concentration of the acid catalyst is crucial.
-
Solution: Ensure that a strong acid, such as concentrated sulfuric acid, is used. The amount of acid can also be optimized; however, excessive acid can lead to side reactions.
-
-
Poor carbocation formation: The precursor may not be efficiently forming the adamantyl carbocation.
-
Solution: Tertiary alcohols like 1-adamantanol are generally excellent precursors due to the stability of the resulting carbocation.[6] If using other precursors like adamantyl halides, the reaction may be less efficient. Consider switching to an alcohol-based starting material.
-
-
Steric hindrance: While the adamantane core is bulky, the reaction is generally efficient at the tertiary bridgehead position. If substitutions on the adamantane skeleton or the nitrile are causing steric issues, a higher reaction temperature or a longer reaction time might be necessary.
3. I am observing the formation of significant byproducts. How can I minimize them?
Byproduct formation is a common issue. The nature of the byproduct can give clues to the problem:
-
Unreacted starting material: This indicates an incomplete reaction. See the suggestions for low yield.
-
Polymerization of the nitrile: This can occur under strongly acidic conditions.
-
Solution: Ensure the reaction temperature is not excessively high. Add the acid catalyst slowly and at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
-
Elimination products: The adamantyl carbocation could potentially undergo elimination, though this is less common.
-
Solution: Maintaining a low reaction temperature can favor the desired nucleophilic attack over elimination.
-
-
Ether formation: In some cases, an ether byproduct may form.
-
Solution: Optimizing the reaction conditions, such as temperature and reaction time, can help minimize the formation of this byproduct.[7]
-
4. What are the ideal starting materials for a Ritter reaction with adamantane?
Tertiary alcohols, such as 1-adamantanol, are generally the preferred starting materials for the Ritter reaction.[6] This is because they readily form the stable tertiary adamantyl carbocation under acidic conditions. While other sources of carbocations like alkenes or halides can be used, alcohols often provide higher yields and cleaner reactions.
5. How do I choose the right nitrile for my reaction?
A wide variety of nitriles can be used in the Ritter reaction.[2] The choice depends on the desired amide functional group. Simple nitriles like acetonitrile (for acetamides) are very common. Functionalized nitriles can also be used, but it is important to ensure that the functional groups are stable to the strongly acidic reaction conditions.
6. What are the typical reaction conditions (acid, solvent, temperature)?
-
Acid: Concentrated sulfuric acid is the most common and effective acid catalyst. Other strong acids like trifluoroacetic acid have also been reported.[8]
-
Solvent: Often, the nitrile itself can be used as the solvent, especially if it is a liquid at the reaction temperature. In other cases, a co-solvent like glacial acetic acid may be used.[6]
-
Temperature: The reaction is often initiated at a low temperature (0 °C) during the addition of the acid to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or heated to a moderate temperature (e.g., 50 °C) to drive it to completion.[6]
7. How should I purify the final N-adamantyl amide product?
The purification strategy depends on the properties of the product and any impurities. Common methods include:
-
Work-up: The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization with a base (e.g., NaOH). The product can then be extracted with an organic solvent like dichloromethane.[6]
-
Crystallization: Many N-adamantyl amides are crystalline solids and can be purified by recrystallization from a suitable solvent system.
-
Column Chromatography: If the product is contaminated with byproducts of similar polarity, column chromatography on silica gel is an effective purification method.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(2-Oxaadamantan-5-yl)-2-chloroacetamide
| Starting Material | Reaction Temperature | Reaction Time | Yield | Reference |
| 5-bromo-2-oxaadamantane | 50 °C | 40 h | ~27% | [6] |
| 2-oxaadamantan-5-ol | 0 °C to room temp. | 70 h | 87% | [6] |
Experimental Protocols
General Protocol for the Ritter Reaction of 1-Adamantanol with a Nitrile
This protocol is a general guideline and may require optimization for specific substrates and nitriles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanol in an excess of the desired nitrile. If the nitrile is a solid, a co-solvent such as glacial acetic acid can be used.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled and stirring reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition of the acid is complete, allow the reaction mixture to slowly warm to room temperature. The reaction can then be stirred at room temperature or heated to a specific temperature (e.g., 50-60 °C) for a period of time (typically several hours to overnight). Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a suitable base (e.g., concentrated sodium hydroxide solution) until the pH is basic. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(1-adamantyl)amide.
Visualizations
Caption: Mechanism of the Ritter reaction with 1-adamantanol.
Caption: General experimental workflow for the adamantane Ritter reaction.
Caption: Troubleshooting decision tree for the adamantane Ritter reaction.
References
- 1. Ritter Reaction [organic-chemistry.org]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete formation of the adamantyl carbocation. | Ensure a sufficiently strong acidic medium. A mixture of concentrated sulfuric acid, nitric acid, and oleum is effective for this purpose.[1] |
| Low reaction temperature during carbocation formation. | While the initial dissolution should be cool, ensure the mixture is stirred at a slightly elevated temperature (e.g., 10-15°C) for a sufficient time (e.g., 2.5 hours) to facilitate carbocation formation before adding the nitrile.[1] | |
| Insufficient amount of acetylating agent. | Use a molar excess of acetonitrile. | |
| Premature quenching of the reaction. | Allow the reaction to proceed for the recommended time (e.g., 2.5 hours after acetonitrile addition) before pouring it onto ice water.[1] | |
| Formation of 3-Hydroxyadamantane-1-carboxylic Acid as a Major Byproduct | Presence of water in the reaction mixture before the addition of acetonitrile. | Use anhydrous reagents and solvents. The carbocation can be trapped by water, leading to the formation of the hydroxy derivative.[2] |
| Reaction temperature is too high during the addition of acetonitrile. | Maintain a low temperature (5-7°C) during the dropwise addition of acetonitrile to favor the Ritter reaction over hydration.[1] | |
| Formation of 3-Chloroadamantane-1-carboxylic Acid as a Byproduct | This is a known byproduct during the acidic hydrolysis of this compound to the corresponding amino acid, especially when using hydrochloric acid.[1] | If the goal is the acetylated compound, avoid prolonged exposure to strong hydrochloric acid, especially at high temperatures. For purification, consider crystallization from a non-reactive solvent. |
| Product is Difficult to Purify | Presence of unreacted starting material or byproducts with similar solubility. | Recrystallization is a common purification method. A mixture of water and methanol (9:1) has been used for similar adamantane derivatives.[2] For the crude product, washing the filtered precipitate thoroughly with water until neutral is crucial to remove excess acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for obtaining high-purity this compound?
A1: A reliable method is the Ritter reaction starting from 3-hydroxyadamantane-1-carboxylic acid and acetonitrile in a sulfuric acid medium. This approach is reported to yield a high-purity product.[1] Alternatively, the Ritter reaction on adamantane-1-carboxylic acid using a mixture of nitric acid, sulfuric acid, and oleum is also a common and effective method.[1]
Q2: What are the critical reaction parameters to control during the Ritter reaction?
A2: The most critical parameters are temperature and the strength of the acidic medium. The initial formation of the adamantyl carbocation requires a highly acidic environment. Subsequently, the addition of acetonitrile should be performed at a low temperature (5-7°C) to ensure the selective formation of the desired N-acetyl derivative and minimize the formation of the 3-hydroxy byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. A developing stain such as bromocresol green solution can be used to visualize the spots of the carboxylic acid derivatives.[2]
Q4: What are the expected yields for this synthesis?
A4: Yields can vary depending on the specific conditions and scale of the reaction. One reported method for the synthesis via the Ritter reaction on adamantane-1-carboxylic acid achieved a yield of 78.7% for the technical product.[1]
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the final product can be confirmed using various spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [1]
-
IR (Infrared) Spectroscopy [1]
Experimental Protocols
Method 1: Synthesis via Ritter Reaction on Adamantane-1-carboxylic Acid[1]
-
Preparation of the Acidic Medium: In a reaction vessel, prepare a mixture of 35 ml of 54% nitric acid (HNO₃), 60 ml of 98% sulfuric acid (H₂SO₄), and 80 ml of 20% oleum.
-
Dissolution of Starting Material: Cool the acidic mixture to 2–5°C with intensive stirring. Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions.
-
Carbocation Formation: After complete dissolution, stir the reaction mixture at 10-15°C for 2.5 hours.
-
Ritter Reaction: Cool the mixture back down and add 80 ml of acetonitrile dropwise, maintaining a low temperature.
-
Reaction Completion: Stir the reaction mixture for an additional 2.5 hours.
-
Work-up: Pour the reaction mixture into ice water.
-
Isolation: Filter the resulting precipitate, wash it with water until the filtrate is neutral, and then dry the solid. This will yield the technical grade product.
Method 2: High-Purity Synthesis from 3-Hydroxyadamantane-1-carboxylic Acid[1]
While the specific quantities are not detailed in the source, the procedure involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium. The general steps would be:
-
Dissolve 3-hydroxyadamantane-1-carboxylic acid in concentrated sulfuric acid.
-
Cool the mixture and add acetonitrile dropwise.
-
Allow the reaction to proceed, likely with stirring for a set period.
-
Perform an aqueous work-up by pouring the reaction mixture into ice water.
-
Isolate the precipitated product by filtration, wash with water, and dry.
Visualizations
Caption: Workflow for the Ritter reaction synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 3-Acetylamino-adamantane-1-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-acetylamino-adamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Ritter reaction, where 3-hydroxyadamantane-1-carboxylic acid is reacted with acetonitrile in the presence of a strong acid, typically concentrated sulfuric acid. This method is known to produce high-purity this compound[1].
Q2: What are the primary impurities I should be concerned about during the purification of this compound?
A2: The primary impurities of concern are typically:
-
Unreacted 3-hydroxyadamantane-1-carboxylic acid: Due to its higher polarity compared to the product, it can often be separated through recrystallization.
-
Di-acetylated byproducts: In some cases, over-reaction can lead to the formation of di-acetylated adamantane species[2].
-
Other side-products from the Ritter reaction: The specific side-products can vary depending on the reaction conditions[3].
Q3: What are the recommended starting points for a recrystallization solvent system?
A3: For adamantane derivatives with carboxylic acid and amide functionalities, polar solvent systems are generally effective. A mixture of water and methanol (e.g., a 9:1 ratio) has been successfully used for the recrystallization of similar adamantane-based carboxylic acids[4]. Ethanol is also a good general solvent for recrystallizing carboxylic acids[5].
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the desired product and identify any residual impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | Product loss during recrystallization: The product may be too soluble in the chosen solvent, even at low temperatures. | 1. Optimize the solvent system: Try different solvent ratios or a different co-solvent to decrease the solubility of the product at low temperatures.2. Minimize the amount of hot solvent used: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.3. Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal formation.4. Recover product from the mother liquor: Concentrate the mother liquor and perform a second recrystallization to recover any dissolved product. |
| Incomplete precipitation during workup: The product may not have fully precipitated from the reaction mixture. | 1. Adjust the pH: Ensure the aqueous solution is sufficiently acidic during precipitation.2. Cool thoroughly: Allow adequate time for the precipitate to form at a low temperature before filtration. | |
| Product is Oily or Fails to Crystallize | Presence of impurities: Certain impurities can inhibit crystallization. | 1. Wash the crude product: Before recrystallization, wash the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble.2. Use a different recrystallization solvent: An alternative solvent system may be more effective at excluding the problematic impurities from the crystal lattice[5].3. Consider a column chromatography step: If recrystallization fails, silica gel chromatography may be necessary to remove persistent impurities. |
| Broad Melting Point Range | Presence of impurities: Co-crystallization of impurities with the product can lead to a depressed and broad melting point. | 1. Perform a second recrystallization: A second recrystallization from a different solvent system can often improve purity.2. Check for residual solvent: Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. |
| Presence of Starting Material (3-hydroxyadamantane-1-carboxylic acid) in Final Product | Incomplete reaction: The Ritter reaction may not have gone to completion. | 1. Optimize reaction conditions: Increase the reaction time or temperature, or adjust the stoichiometry of the reagents.2. Efficient recrystallization: The starting material is more polar than the product. A carefully chosen recrystallization solvent should allow for the separation of the less soluble product from the more soluble starting material. A water/methanol mixture is a good starting point[4]. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Begin with a solvent system such as a 9:1 water/methanol mixture[4]. Other potential solvents include ethanol or aqueous ethanol solutions[5]. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture to boiling with stirring (using a hot plate and stir bar) and continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. science.org.ge [science.org.ge]
- 2. researchgate.net [researchgate.net]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-acetylamino-adamantane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | 1. Incomplete reaction due to insufficient reaction time or inadequate mixing. 2. Suboptimal reaction temperature. 3. Degradation of the product or starting material. 4. Loss of product during work-up and isolation. | 1. Ensure efficient stirring throughout the reaction. Consider extending the reaction time after the addition of all reagents. 2. Carefully monitor and control the internal reaction temperature. Ensure the cooling system is adequate for the scale. 3. Avoid excessive temperatures during the reaction and work-up. Analyze for byproducts to understand degradation pathways. 4. Ensure complete precipitation of the product from the aqueous mixture. Minimize transfers and wash the filter cake with minimal cold water. |
| Product Discoloration (Yellow to Brown) | 1. Formation of nitrated byproducts or other colored impurities. 2. Reaction temperature too high, leading to decomposition. 3. Impurities in the starting materials. | 1. Ensure the temperature is kept low during the addition of adamantane-1-carboxylic acid to the acid mixture. 2. Improve heat dissipation with a more efficient cooling system or by slowing the addition rate of reactants. 3. Use high-purity starting materials. Consider purification of adamantane-1-carboxylic acid if necessary. The product can be purified by recrystallization. |
| Poor Filtration of Precipitated Product | 1. Very fine particle size of the product. 2. Presence of oily byproducts. | 1. Allow the precipitated slurry to stir for a longer period at a controlled temperature to encourage crystal growth. 2. Wash the crude product with a non-polar solvent like hexane to remove oily impurities before filtration. |
| Incomplete Dissolution of Starting Material | 1. Insufficient volume of the acid mixture. 2. Low purity of adamantane-1-carboxylic acid. | 1. Ensure the recommended ratio of acids to the starting material is used. 2. Analyze the purity of the starting material and purify if necessary. |
| Formation of 3-chloroadamantane-1-carboxylic acid byproduct | Hydrolysis of the acetylamino group followed by reaction with chloride ions, potentially from the work-up or impurities.[1] | Avoid prolonged heating during any hydrochloric acid-mediated steps. If this byproduct is a significant issue, consider alternative purification methods that do not involve HCl, such as recrystallization from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the scale-up synthesis of this compound?
A1: The most common method is the Ritter reaction, which involves the reaction of adamantane-1-carboxylic acid with acetonitrile in a highly acidic medium, typically a mixture of fuming nitric acid, concentrated sulfuric acid, and oleum.[1] An alternative approach that may yield a higher purity product involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in sulfuric acid.[1]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the handling of highly corrosive and reactive reagents such as fuming nitric acid, concentrated sulfuric acid, and oleum. The reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. The reaction should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a dedicated reactor bay with appropriate scrubbing systems for evolved gases.
Q3: How can I control the exothermic nature of the reaction at a larger scale?
A3: Effective heat management is crucial. This can be achieved by:
-
Slow, controlled addition of reactants: Adamantane-1-carboxylic acid should be added portion-wise to the chilled acid mixture, and acetonitrile should be added dropwise.
-
Efficient cooling: The reactor should be equipped with a powerful cooling system, such as a jacketed vessel with a circulating coolant.
-
Monitoring internal temperature: A temperature probe should be placed in the reaction mixture to monitor the internal temperature in real-time.
Q4: What is a typical work-up procedure for this reaction?
A4: The reaction mixture is typically quenched by carefully pouring it onto a large amount of crushed ice with vigorous stirring. The precipitated product is then collected by filtration, washed with water until the filtrate is neutral, and then dried.
Q5: What are the common impurities and how can they be removed?
A5: Common impurities include unreacted starting material, and byproducts such as 3-chloroadamantane-1-carboxylic acid which can form during hydrolysis of the product.[1] Purification can be achieved by recrystallization. For instance, the crude product can be converted to its hydrochloride salt, which is then treated with a base to regenerate the purified free acid, followed by crystallization from a solvent like carbon tetrachloride.[1] Separation of adamantane carboxylic acid isomers can also be achieved through esterification.
Experimental Protocols
Scale-Up Synthesis of this compound via Ritter Reaction
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
Cooling/heating circulator.
-
Large Buchner funnel and filter flask.
-
Vacuum oven.
-
Adamantane-1-carboxylic acid
-
Fuming nitric acid (54%)
-
Concentrated sulfuric acid (98%)
-
Oleum (20%)
-
Acetonitrile
-
Deionized water
-
Ice
Procedure:
-
Reactor Setup and Cooling: Set up the jacketed reactor and ensure all joints are properly sealed. Begin circulating coolant through the jacket to pre-cool the reactor to 0-5 °C.
-
Preparation of the Acid Mixture: In the cooled reactor, carefully add 600 mL of 98% sulfuric acid and 800 mL of 20% oleum. Once the mixture has cooled, slowly add 350 mL of 54% fuming nitric acid, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Adamantane-1-carboxylic acid: To the vigorously stirred and cooled acid mixture, add 200 g (1.11 mol) of adamantane-1-carboxylic acid in small portions over a period of 1-2 hours. Maintain the internal temperature between 2-5 °C during the addition.
-
Reaction - Part 1: After the complete addition of adamantane-1-carboxylic acid, continue stirring the mixture at 10-15 °C for 2.5 hours.
-
Addition of Acetonitrile: Cool the reaction mixture back to 5-7 °C. Slowly add 800 mL of acetonitrile via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction - Part 2: After the addition of acetonitrile is complete, continue to stir the reaction mixture at 10-15 °C for an additional 2.5 hours.
-
Work-up and Isolation:
-
In a separate large, baffled vessel equipped with a robust stirrer, prepare a mixture of 5 kg of crushed ice and 5 L of deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. The product will precipitate as a white solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH 6-7).
-
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. A yield of approximately 207 g (78.7%) of the technical grade product is expected.[1]
Visualizations
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Purification of 3-Acetylamino-adamantane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-acetylamino-adamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying crude this compound after synthesis?
A1: The most commonly cited method for initial purification involves precipitation and washing. After synthesis, the reaction mixture is typically quenched by pouring it onto ice water. The resulting precipitate, which is the crude this compound, is then collected by filtration. This crude product is washed with water until the filtrate is neutral to remove residual acids and other water-soluble impurities. The product is then dried. For higher purity, recrystallization from a suitable solvent such as ethanol is often performed.[1]
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted 3-hydroxyadamantane-1-carboxylic acid or adamantane-1-carboxylic acid.
-
Side products: In some reactions, by-products like 3-hydroxyadamantane-1-carboxylic acid can form.[2] If hydrolysis of the acetylamino group occurs, 3-aminoadamantane-1-carboxylic acid may also be present.[1]
-
Inorganic salts and acids: Residual acids (e.g., sulfuric acid, nitric acid) from the reaction medium.[1]
Q3: Are there alternative purification methods to simple recrystallization?
A3: Yes, several alternative methods can be employed, especially when dealing with persistent impurities:
-
Acid-Base Extraction: This technique can be used to separate the carboxylic acid from neutral or basic impurities. The crude product is dissolved in an appropriate organic solvent and extracted with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then washed with an organic solvent to remove impurities, and the carboxylic acid is subsequently re-precipitated by acidification.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be an effective method. A polar solvent system is typically required to elute the polar carboxylic acid.
-
Esterification-Hydrolysis: This method involves converting the crude carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester).[3] The ester is generally less polar and can be more easily purified by chromatography or distillation. After purification, the ester is hydrolyzed back to the pure carboxylic acid.[3]
Q4: What is the expected melting point of pure this compound?
A4: The literature reports a melting point in the range of 252-254°C (from ethanol).[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation and Washing
| Symptom | Possible Cause | Suggested Solution |
| Oily or sticky solid | Presence of residual solvents or organic impurities. | Wash the crude product with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. Ensure the product is thoroughly dried under vacuum. |
| Broad melting point range | Presence of multiple impurities. | Proceed with a more rigorous purification method such as recrystallization, acid-base extraction, or column chromatography. |
| Discoloration (e.g., yellow or brown) | Presence of colored by-products from the reaction. | Attempt recrystallization with activated charcoal. The charcoal can adsorb colored impurities. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable (compound is insoluble). | Select a more polar solvent or a solvent mixture. Perform a small-scale solvent screen to identify a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high. | Add a small amount of additional hot solvent to ensure the product is fully dissolved. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise to the solution until turbidity persists, then heat until clear and cool slowly. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the product. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C13H19NO3 | [4][5] |
| Molecular Weight | 237.29 g/mol | [4][5] |
| Melting Point | 252-254°C (from ethanol) | [1] |
| Synthesis Yield (example) | 82.7% (from 3-hydroxyadamantane-1-carboxylic acid) | [1] |
Experimental Protocols
Protocol 1: Recrystallization from a Solvent Mixture
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent system will dissolve the compound when hot but not when cold. A methanol/water mixture has been reported for similar adamantane derivatives.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the solvent in which it is more soluble if using a mixture) dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Purification Method Selection Workflow
References
- 1. science.org.ge [science.org.ge]
- 2. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C13H19NO3 | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Acetylamino-adamantane-1-carboxylic Acid and Amantadine
A notable disparity in the availability of scientific literature exists between 3-acetylamino-adamantane-1-carboxylic acid and the well-characterized drug, amantadine. While amantadine has been the subject of extensive research, leading to a comprehensive understanding of its biological effects, experimental data on the biological activity of this compound is currently not available in published scientific literature. This guide, therefore, provides a detailed overview of the established biological activities of amantadine and outlines the standard experimental protocols used to evaluate compounds of this class, offering a framework for any future investigation into the potential therapeutic effects of this compound.
Overview of Amantadine's Biological Activity
Amantadine, a derivative of adamantane, was initially developed as an antiviral agent for the treatment of influenza A infections.[1][2] Subsequently, it was discovered to possess therapeutic efficacy in the management of Parkinson's disease and drug-induced extrapyramidal reactions.[3][4] Its biological activities are multifaceted, stemming from its ability to interact with specific viral and host cellular targets.
Antiviral Activity
Amantadine's antiviral mechanism is primarily targeted against the M2 protein of the influenza A virus.[1] The M2 protein is an ion channel crucial for the viral replication cycle. By blocking this channel, amantadine prevents the influx of protons into the virion, a step necessary for the uncoating and release of viral genetic material into the host cell.[1] This inhibition effectively halts viral replication.
Neuroprotective and Anti-Parkinsonian Activity
The precise mechanism of amantadine's action in Parkinson's disease is not fully elucidated but is believed to involve multiple pathways.[4][5] A primary hypothesis is its ability to potentiate dopamine neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[3][5] Additionally, amantadine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[1][3]
Quantitative Data on Amantadine's Biological Activity
The following table summarizes key quantitative parameters related to the biological activity of amantadine. Due to the lack of available data, a corresponding entry for this compound cannot be provided.
| Biological Activity | Parameter | Value | Species/System |
| Antiviral Activity (Influenza A) | IC50 (M2 Ion Channel) | ~1 µM | In vitro assays |
| Neuroprotective Activity | NMDA Receptor Antagonism (IC50) | 1-10 µM | Rat brain synaptosomes |
| Dopamine Release (EC50) | 5-20 µM | Rat striatal slices |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activities of adamantane derivatives like amantadine.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like influenza.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Inoculation: The cell monolayer is washed and then inoculated with a known titer of influenza A virus.
-
Compound Treatment: Following a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound (e.g., amantadine).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Quantification: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones. The number of plaques in treated wells is compared to untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
NMDA Receptor Binding Assay
This assay is used to determine the affinity of a compound for the NMDA receptor.
Protocol:
-
Tissue Preparation: Synaptosomal membranes are prepared from the cerebral cortex of rats.
-
Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits the binding of the radioligand by 50% (IC50), which is a measure of its affinity for the NMDA receptor.
Dopamine Release Assay
This assay measures the ability of a compound to induce the release of dopamine from neuronal cells.
Protocol:
-
Cell Culture or Tissue Preparation: Dopaminergic neuron-like cells (e.g., PC12 cells) or striatal slices from rat brains are used. The cells or slices are pre-loaded with [3H]dopamine.
-
Stimulation: The cells or slices are washed to remove excess unincorporated dopamine and then stimulated with the test compound at various concentrations.
-
Sample Collection and Analysis: The amount of [3H]dopamine released into the supernatant is measured using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of total incorporated [3H]dopamine released, and the effective concentration that produces 50% of the maximal response (EC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of amantadine and a typical workflow for antiviral screening.
Caption: Amantadine blocks the M2 ion channel of Influenza A, preventing viral uncoating.
References
- 1. youtube.com [youtube.com]
- 2. Novel assay for the influenza virus M2 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic antidyskinetic effects of topiramate and amantadine in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Effects of L-deprenyl and amantadine in an MPTP-model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Acetylamino-adamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For complex scaffolds such as adamantane derivatives, which are increasingly utilized in medicinal chemistry for their unique physicochemical properties, precise structural validation is paramount. This guide provides a comparative overview of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the structural elucidation of 3-acetylamino-adamantane-1-carboxylic acid.
At a Glance: 2D NMR vs. Alternative Structural Validation Methods
The structural integrity of this compound can be rigorously established using a suite of analytical techniques. While 2D NMR offers unparalleled insight into the covalent framework and spatial relationships of atoms in solution, other methods provide complementary and confirmatory data.
| Feature | 2D NMR (COSY, HSQC, HMBC) | Single-Crystal X-ray Diffraction | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Through-bond and through-space atomic connectivity, detailed stereochemistry in solution. | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | Molecular weight, elemental composition, and fragmentation patterns. | Presence of specific functional groups. |
| Sample Requirements | 5-10 mg, soluble in deuterated solvent. | High-quality single crystal (0.1-0.5 mm). | Micrograms to nanograms, soluble or volatile. | Milligrams, solid or liquid. |
| Resolution | Atomic level connectivity. | Atomic, typically < 1 Å. | High mass accuracy (ppm level). | Functional group specific. |
| Key Advantages | Non-destructive, provides data on solution-state conformation and dynamics. | Unambiguous determination of absolute structure. | High sensitivity, provides molecular formula. | Fast, simple, and provides a molecular fingerprint. |
| Limitations | Can be complex to interpret, may not be suitable for insoluble compounds. | Requires a suitable single crystal, which can be challenging to grow. | Does not provide stereochemical information. | Provides limited information on the overall molecular structure. |
In-Depth Analysis: 2D NMR for Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. For this compound, a combination of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for unambiguous assignment of all proton and carbon signals and confirmation of the overall structure.
Illustrative 2D NMR Analysis of a Functionalized Adamantane Carboxylic Acid
1H NMR (400 MHz, CDCl₃): δ 12.53 (s, 1H, COOH), 8.59 (s, 1H, trz), 7.97 (s, 1H, trz), 2.26 (s, 2H, CH₂), 2.17 (s, 2H, CH), 2.08 (t, 4H, CH₂), 1.82 (t, 2H, CH), 1.67 (s, 2H, CH₂).[1]
13C NMR (100 MHz, CDCl₃): δ 177.6, 151.3, 141.1, 58.5, 43.6, 42.2, 41.4, 37.7, 34.9, 29.0.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the adamantane cage, COSY would show correlations between adjacent methylene and methine protons, allowing for the tracing of the carbon skeleton's proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, enabling the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different molecular fragments. For instance, the proton of the acetyl group's methyl would show a correlation to the carbonyl carbon, and the protons on the adamantane cage adjacent to the substituents would show correlations to the substituent carbons.
Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation package often includes data from other analytical methods.
Single-Crystal X-ray Diffraction
This technique provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This yields highly accurate bond lengths, bond angles, and the absolute stereochemistry of the molecule. For this compound, X-ray crystallography would unambiguously confirm the substitution pattern on the adamantane core and the conformation of the acetylamino and carboxylic acid groups.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, one would expect to see the molecular ion peak, as well as characteristic fragments corresponding to the loss of the carboxylic acid group, the acetyl group, and fragmentation of the adamantane cage.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the C-H stretches of the adamantane cage.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the spectrometer manufacturer are typically used. Key parameters to optimize include the number of scans, acquisition time, and relaxation delays to ensure adequate signal-to-noise and resolution.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to confirm the through-bond and through-space correlations consistent with the proposed structure.
Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the structure.
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet (for solids), a thin film on a salt plate, or as a solution in a suitable solvent.
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the typical mid-IR range (4000-400 cm⁻¹).
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them to literature values.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Comparative analysis of information obtained from different structural validation techniques.
References
- 1. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
